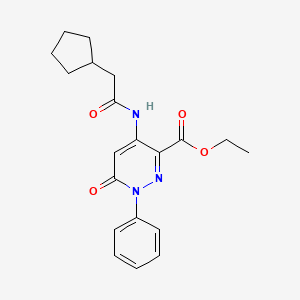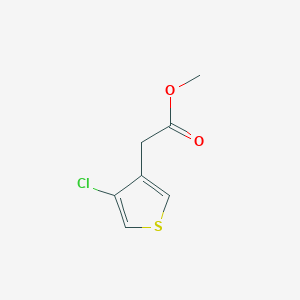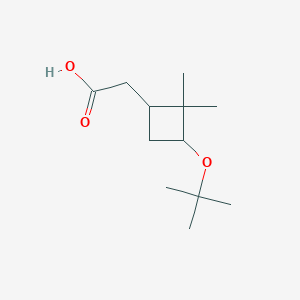
Ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.科学的研究の応用
Synthesis and Antibacterial Activity
Ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate and its derivatives have been extensively studied for their synthesis and potential antibacterial properties. Research shows that these compounds can be synthesized through various chemical reactions and evaluated for their antimicrobial efficacy. For instance, Farag, Kheder, and Mabkhot (2008) reported the synthesis of new pyrido[1,2-f]pyrimidine, pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine, 6-(4-substituted styryl)pyrimidine, pyrido[4,3-d]-pyrimidine, pynmido[5,4-d]pyridazine, and substituted-6-(thien-2-yl)pyrimidine derivatives, which were subsequently evaluated for their antimicrobial properties (Farag, Kheder, & Mabkhot, 2008).
Another study by Gad-Elkareem and El-Adasy (2010) focused on the synthesis of new Ethyl Thionicotinates, Thieno[2,3-b]pyridines, Pyrido[3′,2′:4,5] thieno[3,2-d]pyrimidines, and Pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazines containing Sulfonamide Moieties. These compounds were also screened for antibacterial activity, indicating a potential application in the development of new antimicrobial agents (Gad-Elkareem & El-Adasy, 2010).
Herbicidal Activities
The derivatives of ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate have also been explored for their herbicidal properties. Xu et al. (2008) synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, starting from ethyl 2-(3-trifluoromethylphenyl)acetate. These compounds demonstrated significant herbicidal activities against dicotyledonous plants, showing potential as commercial bleaching herbicides (Xu et al., 2008).
Synthesis of Heterocyclic Compounds
Research has also been conducted on the synthesis of various heterocyclic compounds using ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate as a starting material or intermediate. For instance, Al-Kamali et al. (2014) prepared 3-Amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, which was then used to synthesize novel thieno[2,3-c]pyridazines with significant antibacterial activities (Al-Kamali et al., 2014).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. Material Safety Data Sheets (MSDS) are a good source of this information.
将来の方向性
This involves predicting or suggesting further studies that can be done with the compound based on its properties and uses.
I hope this helps! If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
ethyl 4-[(2-cyclopentylacetyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-2-27-20(26)19-16(21-17(24)12-14-8-6-7-9-14)13-18(25)23(22-19)15-10-4-3-5-11-15/h3-5,10-11,13-14H,2,6-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYJAQCIPOFIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)CC2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2541350.png)

![(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2541353.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2541354.png)
![4-[(E)-2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]ethenyl]pyridine](/img/structure/B2541355.png)

![3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541360.png)

![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B2541366.png)
![2-[(3-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B2541367.png)
![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2541369.png)
![Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2541370.png)
![(E)-3-phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2541371.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2541372.png)